

# Spectral Data of 6-Aminoundecane: A Technical Guide

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## Compound of Interest

Compound Name: 6-Aminoundecane

Cat. No.: B1267033

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This technical guide provides an in-depth overview of the spectral data for **6-Aminoundecane** (CAS No: 33788-00-0), a primary aliphatic amine. The document details the expected outcomes from key spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), and Infrared (IR) Spectroscopy. Detailed experimental protocols are provided to aid in the replication of these analyses.

## Data Presentation

The following tables summarize the key quantitative spectral data for **6-Aminoundecane**.

### Mass Spectrometry Data

Property	Value
Molecular Formula	$\text{C}_{11}\text{H}_{25}\text{N}$
Molecular Weight	171.32 g/mol
Major Fragment (m/z)	100 (Base Peak)
Other Key Fragments (m/z)	30, 43, 55

### Predicted $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Data (in $\text{CDCl}_3$ )

Note: As experimental  $^1\text{H}$  NMR data for **6-Aminoundecane** is not readily available in public databases, this table presents predicted chemical shifts and multiplicities based on the analysis of similar aliphatic amines.

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-CH <sub>3</sub> (C1, C11)	~ 0.9	Triplet	6H
-CH <sub>2</sub> - (C2-C4, C8-C10)	~ 1.2-1.4	Multiplet	12H
-CH <sub>2</sub> - (C5, C7)	~ 1.4-1.5	Multiplet	4H
-NH <sub>2</sub>	~ 1.5-2.5 (variable, broad)	Singlet	2H
-CH-NH <sub>2</sub> (C6)	~ 2.7-2.9	Multiplet	1H

## Predicted $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Data (in $\text{CDCl}_3$ )

Note: While  $^{13}\text{C}$  NMR data for **6-Aminoundecane** is indicated in some databases, a detailed peak list is not publicly accessible. The following are predicted chemical shifts based on the structure.

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C6	~ 50-55
C5, C7	~ 35-40
C4, C8	~ 28-33
C3, C9	~ 25-30
C2, C10	~ 22-26
C1, C11	~ 13-15

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3370 & 3290	Medium	N-H asymmetric & symmetric stretch (primary amine)
~ 2955, 2925, 2855	Strong	C-H alkane stretches
~ 1590	Medium	N-H bend (scissoring)
~ 1465	Medium	C-H bend (scissoring)
~ 1080	Medium	C-N stretch

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: A dilute solution of **6-Aminoundecane** in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- Ionization: As the compound elutes from the GC column, it enters the ion source of the MS, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
- Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each fragment, generating a mass spectrum.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **6-Aminoundecane** is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  0.00 ppm).

- $^1\text{H}$  NMR Acquisition: The sample is placed in the NMR spectrometer. The acquisition parameters for a  $^1\text{H}$  spectrum typically include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
- $^{13}\text{C}$  NMR Acquisition: For a  $^{13}\text{C}$  spectrum, a larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phasing and baseline correction are applied.

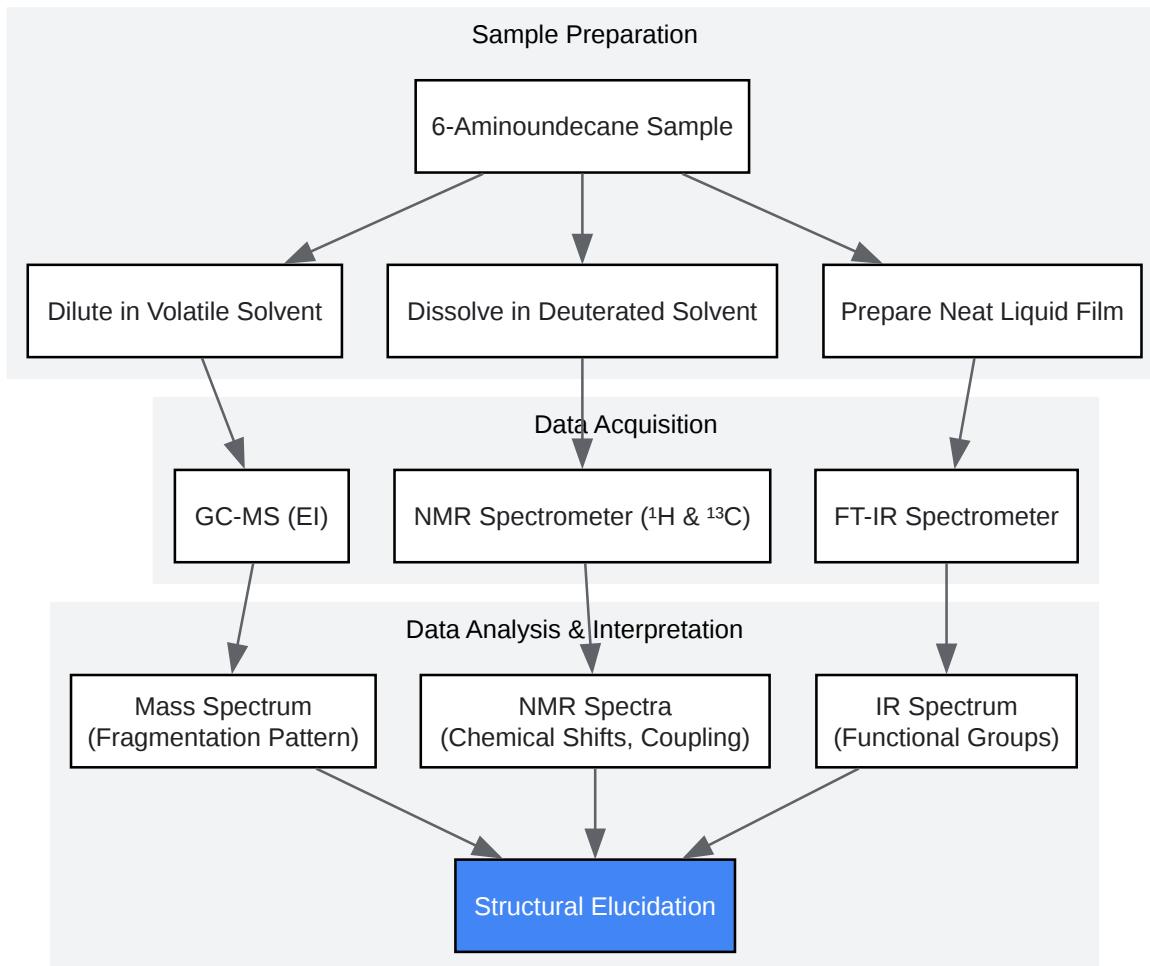
## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **6-Aminoundecane** is a liquid at room temperature, a neat spectrum can be obtained. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
- Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric water and carbon dioxide.
- Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400  $\text{cm}^{-1}$ ).
- Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Visualizations

### Spectroscopic Analysis Workflow

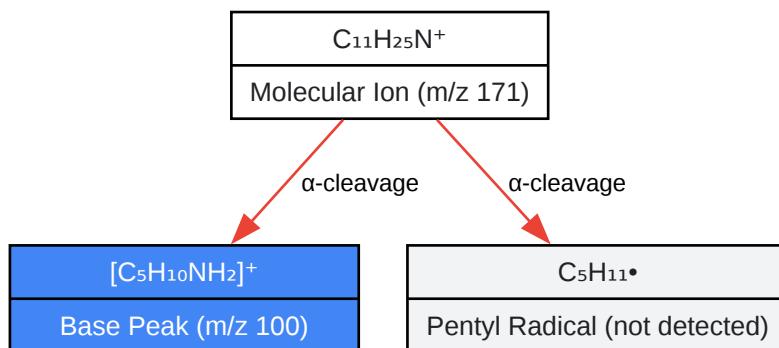
The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like **6-Aminoundecane**.

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General workflow for spectroscopic analysis.

## Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of **6-Aminoundecane** under electron ionization. The dominant fragmentation is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.

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#### Proposed mass spectral fragmentation of **6-Aminoundecane**.

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